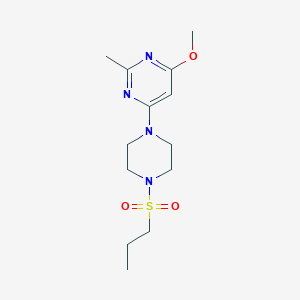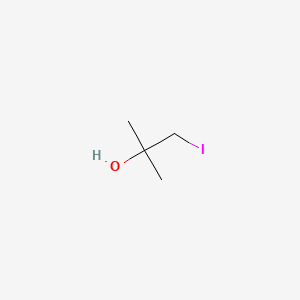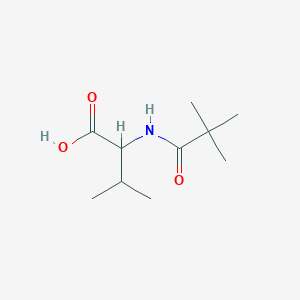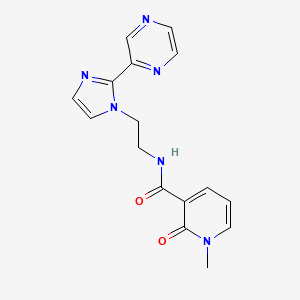
4-甲氧基-2-甲基-6-(4-(丙基磺酰基)哌嗪-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propylsulfonyl-substituted piperazine ring attached to a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
A structurally similar compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The structurally similar compound mentioned above inhibits ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By analogy with the structurally similar compound, it may affect the cholinergic pathway by inhibiting ache . This could lead to enhanced cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts similarly to the structurally related compound, it may enhance cholinergic neurotransmission, potentially improving memory and cognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
相似化合物的比较
Similar Compounds
2-Methoxy-6-(4-(morpholin-4-yl)pyrimidin-4-yl)piperazine: Similar structure but with a morpholine ring instead of a propylsulfonyl group.
4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but with a phenylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
属性
IUPAC Name |
4-methoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-9-21(18,19)17-7-5-16(6-8-17)12-10-13(20-3)15-11(2)14-12/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFXUDYGPFPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane](/img/structure/B2416781.png)

![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2416786.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)


![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
